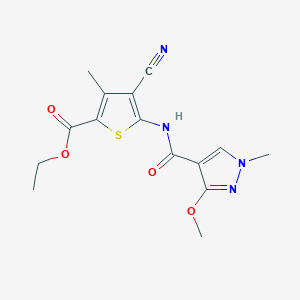
2-amino-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, also referred to as AMTF, is a synthetic pyrimidinone derivative that is widely used in scientific research. It has been studied for its versatile applications in various fields, including synthesis, drug discovery, and biochemistry. AMTF has been used as a building block for the synthesis of various organic compounds, and its ability to act as a catalyst for organic reactions has made it a valuable tool for pharmaceutical research. In addition, AMTF has been found to have numerous biochemical and physiological effects, which makes it a useful tool for studying the biochemical and physiological effects of various drugs.
Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
The crystal and molecular structure of pyrimidinones have been extensively studied through methods like X-ray diffraction and ab initio calculations. For instance, the structure of 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone was determined to exist as the amino-oxo tautomer in the solid state. This compound forms strong intermolecular hydrogen bonds, contributing to its solid-state architecture and potentially influencing its chemical reactivity and interaction with biological molecules (Craciun, Huang, & Mager, 1998).
Synthesis and Derivatives Development
Pyrimidinones, including derivatives of 2-amino-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, have been synthesized for various applications, showcasing their versatility. For example, trifluoromethylated analogues of 4,5-dihydroorotic acid were synthesized from 4-(trifluoromethyl)pyrimidin-2(1H)-ones, demonstrating the compound's utility in creating new molecules with potential biological activities (Sukach et al., 2015).
Supramolecular Chemistry
The ureidopyrimidinone functionality, related to the pyrimidinone core structure, exhibits strong dimerization capabilities through hydrogen bonding. This property is leveraged in supramolecular chemistry for the construction of complex molecular assemblies, which could be useful in materials science and nanotechnology (Beijer et al., 1998).
Antimicrobial Activity
Some pyrimidinone derivatives have been synthesized with antimicrobial properties, indicating their potential as therapeutic agents. For example, new pyrimidinone and oxazinone derivatives fused with thiophene rings showed promising antibacterial and antifungal activities, suggesting their applicability in developing new antimicrobials (Hossan et al., 2012).
Material Science
In material science, the structural motifs of pyrimidinone have been explored for the synthesis of high-performance materials. For instance, fluorinated polyimides derived from pyridine-containing diamines exhibit exceptional thermal stability, optical transparency, and mechanical properties, making them suitable for advanced technological applications (Yan et al., 2011).
Propiedades
IUPAC Name |
2-amino-3-methyl-6-(trifluoromethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O/c1-12-4(13)2-3(6(7,8)9)11-5(12)10/h2H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILJAKYDYCKBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde](/img/structure/B2887240.png)
![Ethyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2887242.png)
![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2887244.png)

![N-[2-(5-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2887248.png)
![3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone oxalate](/img/structure/B2887252.png)
![5-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B2887253.png)
![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2887254.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2887256.png)

